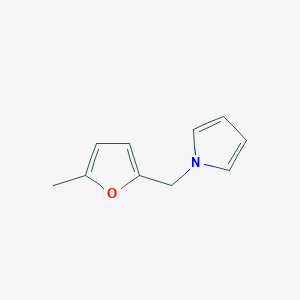
tris(4-(phenylethynyl)phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-(phenylethynyl)phenyl)amine is an organic compound that belongs to the family of triphenylamine derivatives. It is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of optoelectronics. The compound’s structure consists of a central nitrogen atom bonded to three phenyl rings, each substituted with a phenylethynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-(phenylethynyl)phenyl)amine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction scheme is as follows:
Preparation of 4-iodophenylacetylene: This intermediate is synthesized by reacting 4-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst.
Sonogashira Coupling: The 4-iodophenylacetylene is then coupled with triphenylamine using a palladium catalyst and a copper co-catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-(phenylethynyl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
Tris(4-(phenylethynyl)phenyl)amine has a wide range of applications in scientific research:
Optoelectronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) due to its excellent photoluminescent properties.
Organic Photovoltaics: The compound is employed in organic solar cells as a hole-transport material.
Sensors: It is used in the development of chemical sensors for detecting various analytes.
Biological Research: The compound’s photophysical properties make it useful in bioimaging and fluorescence microscopy.
Mecanismo De Acción
The mechanism by which tris(4-(phenylethynyl)phenyl)amine exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption/emission. The central nitrogen atom and the phenylethynyl groups facilitate π-π stacking interactions, enhancing its photophysical properties. These interactions are crucial for its performance in optoelectronic devices.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(diethylamino)phenyl)amine: Known for its use in OLEDs and organic field-effect transistors (OFETs).
Tris(4-formylphenyl)amine: Used as a building block in materials chemistry.
Tris(4-ethynylphenyl)amine: Engages in click reactions and forms metal-organic frameworks.
Uniqueness
Tris(4-(phenylethynyl)phenyl)amine stands out due to its unique combination of photophysical properties and structural features. The presence of phenylethynyl groups enhances its conjugation and electronic interactions, making it particularly suitable for optoelectronic applications.
Propiedades
IUPAC Name |
4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWNAZWAWXEDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463601 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137832-75-8 |
Source


|
| Record name | Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)
![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)

![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)



![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)





